molecular formula C8H7F4N3S B12995746 N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide

N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide

Cat. No.: B12995746
M. Wt: 253.22 g/mol
InChI Key: KWNZINGIWXHGFQ-UHFFFAOYSA-N
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Description

N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide is a fluorinated aromatic hydrazinecarbothioamide derivative characterized by a phenyl ring substituted with fluorine at the 2-position and a trifluoromethyl group at the 5-position. This structural motif is critical for its physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C8H7F4N3S

Molecular Weight

253.22 g/mol

IUPAC Name

1-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C8H7F4N3S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(16)15-13/h1-3H,13H2,(H2,14,15,16)

InChI Key

KWNZINGIWXHGFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=S)NN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide typically involves the reaction of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate with hydrazinecarbothioamide under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors equipped with temperature and pressure control systems .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it useful in creating more complex organic molecules.

Biology

In biological research, this compound is being investigated as a biochemical probe for studying enzyme mechanisms. Its structural features allow it to interact selectively with specific enzymes, potentially leading to insights into enzyme function and regulation.

Medicine

The compound has been explored for its therapeutic properties, particularly in anti-inflammatory and anticancer applications. Studies suggest that its unique binding affinity to molecular targets may inhibit or modulate enzyme activity relevant to disease pathways.

Industrial Applications

In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. Its unique properties enable the formulation of advanced materials with tailored functionalities.

Case Studies

Case Study 1: Anti-Cancer Activity
Research conducted on the anti-cancer properties of this compound demonstrated its efficacy in inhibiting cancer cell proliferation in vitro. The compound was shown to induce apoptosis in specific cancer cell lines, highlighting its potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition
A study investigating the interaction between this compound and specific enzymes revealed that it effectively inhibited enzyme activity through covalent modification. This finding underscores its utility as a biochemical probe for understanding enzyme mechanisms.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide with structurally related compounds, focusing on substituent effects, synthetic routes, and biological activities.

Structural Analogues and Substituent Effects

N-(4-(Trifluoromethyl)phenyl)hydrazinecarbothioamide Derivatives

  • A closely related compound, (Z)-2-(1-ethyl-5-fluoro-2-oxoindolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)hydrazinecarbothioamide, demonstrated potent antiviral activity against HSV-1, HSV-2, and vaccinia virus (VV) in HEL cell cultures. The trifluoromethyl group at the 4-position on the phenyl ring, combined with a fused indole system, enhanced inhibitory activity compared to simpler derivatives .
  • Key Difference : The 2-fluoro substitution in the target compound may improve steric and electronic interactions with biological targets compared to 4-trifluoromethyl derivatives.

N-(2-(Chloro-5-(trifluoromethyl)phenyl)) Series

  • Studies on N-(2-(chloro-5-(trifluoromethyl)phenyl) derivatives revealed that trifluoromethyl substitution at the 5-position on the phenyl ring improved binding affinity at the PCP site. However, chloro or methyl substitutions in adjacent positions (e.g., 2-chloro) reduced affinity .
  • Key Insight : The 2-fluoro substituent in the target compound likely minimizes steric hindrance while maintaining electron-withdrawing effects, optimizing receptor interactions.

Benzamide Analogues

  • N-(2-Fluoro-5-(trifluoromethyl)phenyl)benzamide (Compound 32, MW 283) and its methyl/methoxy-substituted derivatives (Compounds 33–35, MW 297) exhibit lower melting points (90–124°C) compared to hydrazinecarbothioamide derivatives. This suggests that the hydrazinecarbothioamide group increases molecular rigidity and intermolecular interactions .

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Solubility Trends Reference
This compound ~325 (estimated) Not reported Likely low aqueous
N-(2-Fluoro-5-(trifluoromethyl)phenyl)benzamide (32) 283 123–124 Moderate in organic solvents
N-(4-CF₃-phenyl)hydrazinecarbothioamide ~310 (estimated) Not reported Enhanced lipophilicity

Biological Activity

N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H6F4N2S
  • Molecular Weight : 238.21 g/mol
  • CAS Number : 1263376-38-0

This compound features a hydrazinecarbothioamide structure, which is known for its diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study showed that related thiourea derivatives exhibited IC50 values in the low micromolar range against colon carcinoma cells, indicating strong antitumor potential .
  • Antimicrobial Properties : The presence of electron-withdrawing groups like trifluoromethyl and fluorine enhances the antimicrobial activity of hydrazine derivatives. These compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer progression and microbial resistance, such as carbonic anhydrases and various kinases .

Biological Activity Data

Activity Type IC50 (µM) Cell Line/Organism Reference
Antitumor1.61HCT-15 (colon carcinoma)
Antimicrobial<10Various Gram-positive bacteria
Enzyme Inhibition23.30Carbonic Anhydrase III

Case Studies

  • Antitumor Efficacy in Colon Cancer : A study investigated the efficacy of various hydrazine derivatives against HCT-15 cells, revealing that modifications in the phenyl ring significantly enhanced cytotoxicity. The introduction of trifluoromethyl groups was particularly effective in increasing activity .
  • Antibacterial Activity Assessment : Research on related thiourea compounds demonstrated their effectiveness against resistant bacterial strains, with some derivatives showing superior antibacterial properties compared to conventional antibiotics .
  • Structure-Activity Relationship (SAR) : The SAR studies highlighted that the presence of electron-withdrawing groups on the phenyl ring is crucial for enhancing biological activity. Compounds with multiple fluorine substitutions exhibited improved potency against cancer cells and bacteria .

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